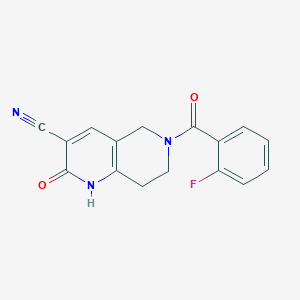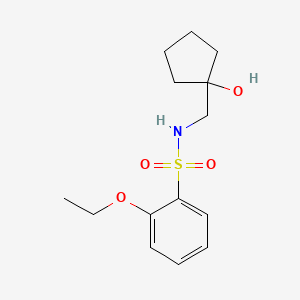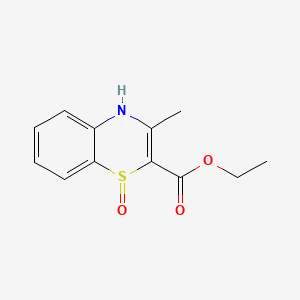![molecular formula C14H12Cl2N4 B2900129 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-37-3](/img/structure/B2900129.png)
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, also known as 2,3-dichloroanilino-N-dimethylpropenylidene malononitrile, is an organochlorine compound that has been used in scientific research and laboratory experiments. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Applications De Recherche Scientifique
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in organic synthesis and as a catalyst in various reactions. It can also be used in the synthesis of polymers and other materials.
Mécanisme D'action
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is an organochlorine compound that acts as a catalyst in various reactions. It can act as an electrophile in nucleophilic substitution reactions and in the formation of carbon-carbon and carbon-heteroatom bonds. It can also act as a Lewis acid in the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is known to be toxic if ingested and can cause irritation to the skin and eyes. It can also be absorbed through the skin and can cause systemic toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and is readily available. It is also soluble in a variety of solvents and can be used in a wide range of reactions. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and with appropriate safety equipment.
Orientations Futures
Future research on 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile could focus on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further studies could be conducted to investigate its potential as a catalyst in various reactions. Furthermore, more research could be done to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore new ways of using this compound in laboratory experiments.
Méthodes De Synthèse
2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can be synthesized from the reaction of 3,5-dichloroaniline and dimethylmalononitrile in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at a temperature of around 80-100°C for several hours. The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
2-[(E)-3-(3,5-dichloroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-20(2)14(10(8-17)9-18)3-4-19-13-6-11(15)5-12(16)7-13/h3-7,19H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWVYUCBFXPYRX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)

![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)